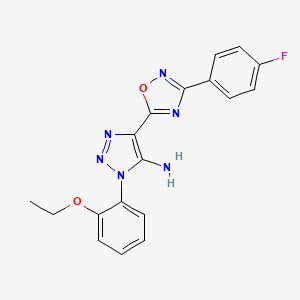
1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O2 and its molecular weight is 366.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article examines its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18FN5O2. The structure features an ethoxyphenyl group, a triazole ring, and an oxadiazole moiety, which are known to contribute to biological activity through various mechanisms.
Anticancer Activity
Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study highlighted the effectiveness of related compounds against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented. In a study focusing on 1,3,4-oxadiazoles, several compounds demonstrated potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The presence of fluorinated phenyl groups often enhances the lipophilicity and membrane permeability of these compounds, contributing to their efficacy .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies showed that certain triazole-based compounds reduced nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Biological Activity |
|---|---|
| Triazole Ring | Anticancer activity |
| Oxadiazole Moiety | Antimicrobial properties |
| Ethoxyphenyl Group | Enhanced bioavailability |
The SAR studies suggest that modifications in the substituents on the phenyl rings significantly affect the potency and selectivity of these compounds against specific biological targets .
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Inhibition of Wnt Signaling : A related study explored triazole derivatives as inhibitors of Notum, a carboxylesterase involved in Wnt signaling. The most potent compound exhibited an IC50 value of 9.5 nM .
- Antiviral Activity : Another study synthesized oxadiazole derivatives that showed significant inhibition against Dengue virus proteases. Compounds with structural similarities to this compound demonstrated over 50% inhibition at concentrations as low as 10 μM .
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-2-26-14-6-4-3-5-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-9-12(19)10-8-11/h3-10H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUZFFABGEGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














